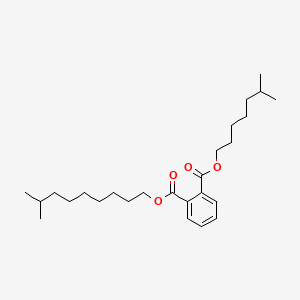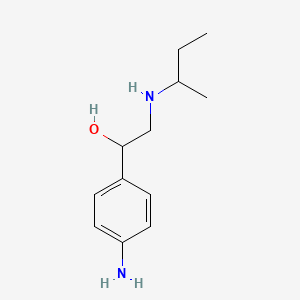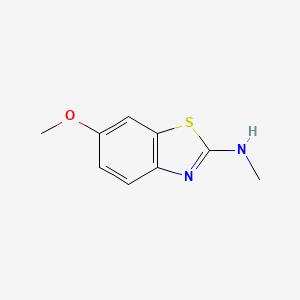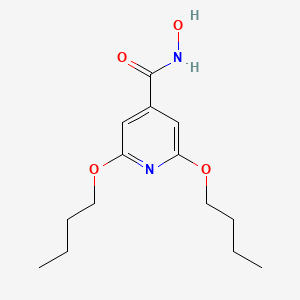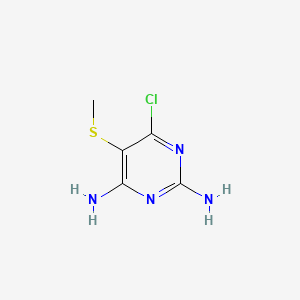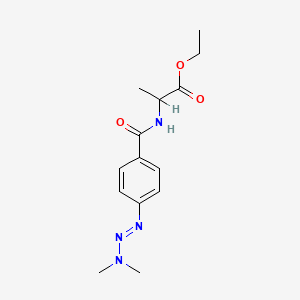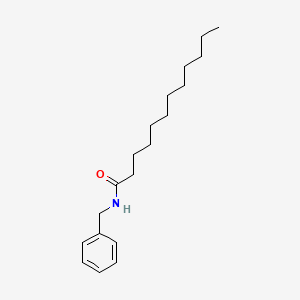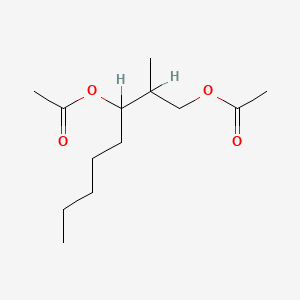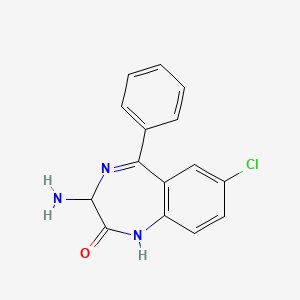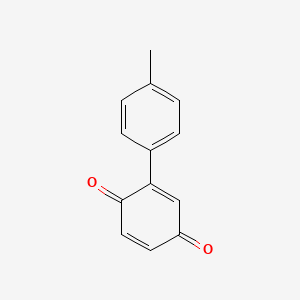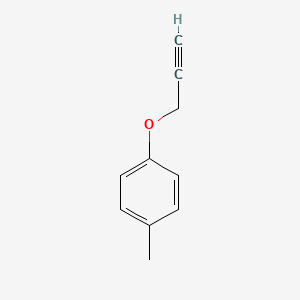
1-Methyl-4-(prop-2-yn-1-yloxy)benzene
Vue d'ensemble
Description
1-Methyl-4-(prop-2-yn-1-yloxy)benzene, also known as propargyl ether, is an organic compound with the molecular formula C10H10O. It is a colorless liquid with a strong odor and is commonly used in organic synthesis reactions. The compound's unique structure and properties make it a valuable tool in scientific research.
Applications De Recherche Scientifique
Synthesis and Optimization
A method for synthesizing (prop-2-ynyloxy) benzene derivatives, including 1-Methyl-4-(prop-2-yn-1-yloxy)benzene, has been developed. This process involves the reaction of various phenol and aniline derivatives with propargyl bromide, resulting in good yields (53–85%). The method's advantages include low cost, high yield, and easy compound availability. Interestingly, the presence of electron-withdrawing groups enhances the reaction, while electron-donating groups do not. These compounds showed potential antiurease and antibacterial effects against several harmful substances (Batool et al., 2014).
Biological Evaluation
A series of heterocyclic systems, including derivatives of 1-Methyl-4-(prop-2-yn-1-yloxy)benzene, were synthesized and evaluated for antiproliferative activity against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity, indicating potential applications in cancer research (Taia et al., 2020).
Crystallography Studies
Crystallographic studies of compounds related to 1-Methyl-4-(prop-2-yn-1-yloxy)benzene, such as 3-(Prop-2-yn-1-yloxy)phthalonitrile, have been conducted. These studies provide insights into molecular structures, which are critical for understanding their potential applications in various fields, including material science and drug design (Jan et al., 2013).
Antibacterial Activity
Compounds synthesized using 1-Methyl-4-(prop-2-yn-1-yloxy)benzene as a precursor showed promising antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Ramesh et al., 2014).
Propriétés
IUPAC Name |
1-methyl-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-8-11-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJJONWSYYYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315934 | |
| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
5651-90-1 | |
| Record name | NSC298261 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


